REACTION_SMILES
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[CH3:1][CH:2]([CH2:3][CH2:4][CH3:5])[OH:6].[CH3:7][C:8]([CH3:9])([O-:10])[CH3:11].[Cl:13][c:14]1[n:15][c:16]([NH2:29])[c:17]2[n:18][cH:19][n:20]([CH:23]3[O:24][CH2:25][CH2:26][CH2:27][CH2:28]3)[c:21]2[n:22]1.[Na+:12]>>[CH3:1][CH:2]([CH2:3][CH2:4][CH3:5])[O:6][c:14]1[n:15][c:16]([NH2:29])[c:17]2[n:18][cH:19][n:20]([CH:23]3[O:24][CH2:25][CH2:26][CH2:27][CH2:28]3)[c:21]2[n:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)nc2c1ncn2C1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CCCC(C)Oc1nc(N)c2ncn(C3CCCCO3)c2n1
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Type
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product
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Smiles
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CCCC(C)Oc1nc(N)c2ncn(C3CCCCO3)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |